N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group.
Preparation Methods
The synthesis of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl or thienopyrimidine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function . This inhibition affects the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial growth.
Comparison with Similar Compounds
N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
N-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)amine: This compound has similar structural features but different substituents, leading to variations in biological activity
Properties
CAS No. |
917907-10-9 |
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Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2-ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12FN3OS/c1-2-19-12-4-3-9(15)7-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18) |
InChI Key |
STYXRDGBEGUWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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